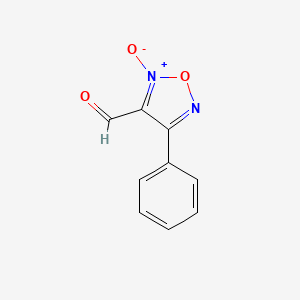

1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide

Descripción general

Descripción

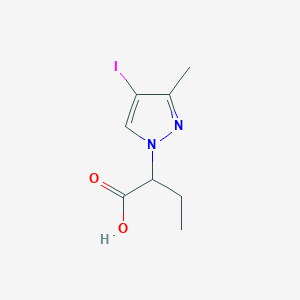

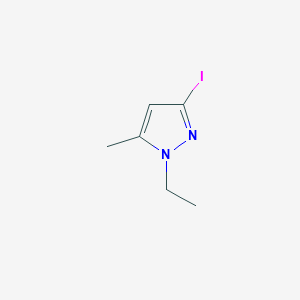

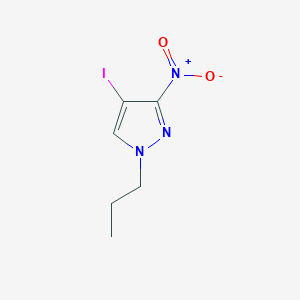

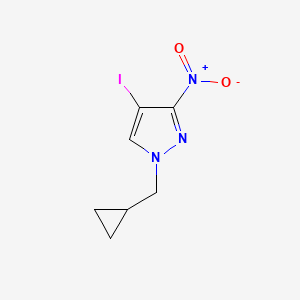

El 3-formil-4-fenil-1,2,5-oxadiazol 2-óxido es un compuesto heterocíclico que pertenece a la familia de los oxadiazoles. Este compuesto se caracteriza por un anillo de cinco miembros que contiene dos átomos de nitrógeno, un átomo de oxígeno y dos átomos de carbono. La presencia de un grupo formilo en la posición 3 y un grupo fenilo en la posición 4 lo convierte en un derivado único del sistema 1,2,5-oxadiazol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-formil-4-fenil-1,2,5-oxadiazol 2-óxido normalmente implica varios pasos. Un método común incluye los siguientes pasos :

Formación del anillo de oxadiazol: El paso inicial implica la ciclización de un precursor adecuado, como una hidrazida, con un aldehído apropiado en condiciones ácidas para formar el anillo de oxadiazol.

Introducción del grupo formilo: El grupo formilo se puede introducir mediante una reacción de Vilsmeier-Haack, donde el derivado de oxadiazol se trata con un agente formador como DMF y POCl3.

Sustitución de fenilo: El grupo fenilo se puede introducir mediante una reacción de sustitución aromática nucleófila, donde el derivado de oxadiazol se hace reaccionar con un haluro de fenilo en presencia de una base.

Métodos de producción industrial

El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-formil-4-fenil-1,2,5-oxadiazol 2-óxido se somete a diversas reacciones químicas, que incluyen:

Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: El grupo formilo se puede reducir a un alcohol utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: El grupo fenilo puede sufrir reacciones de sustitución electrófila, como nitración o halogenación, en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.

Sustitución: Nitración utilizando una mezcla de ácido nítrico y ácido sulfúrico; halogenación utilizando bromo o cloro en presencia de un catalizador.

Principales productos formados

Oxidación: 3-carboxi-4-fenil-1,2,5-oxadiazol 2-óxido.

Reducción: 3-hidroximetil-4-fenil-1,2,5-oxadiazol 2-óxido.

Sustitución: Diversos derivados sustituidos, como 3-formil-4-nitrofenil-1,2,5-oxadiazol 2-óxido.

Aplicaciones Científicas De Investigación

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto ha mostrado potencial como agente citotóxico en condiciones hipóxicas, convirtiéndolo en un candidato para la investigación del cáncer.

Medicina: Sus derivados se están investigando por sus propiedades antimicrobianas y antiinflamatorias.

Industria: La estabilidad y reactividad del compuesto lo hacen útil en el desarrollo de materiales de alta energía y explosivos.

Mecanismo De Acción

El mecanismo de acción del 3-formil-4-fenil-1,2,5-oxadiazol 2-óxido implica su interacción con los componentes celulares. El grupo formilo puede formar enlaces covalentes con sitios nucleófilos en proteínas y ADN, lo que lleva a efectos citotóxicos. La capacidad del compuesto para generar especies reactivas de oxígeno (ROS) en condiciones hipóxicas contribuye a su citotoxicidad. Los objetivos moleculares incluyen enzimas involucradas en la respiración celular y la replicación del ADN .

Comparación Con Compuestos Similares

Compuestos similares

1,2,4-Oxadiazol: Otro regioisómero con diferentes propiedades electrónicas y reactividad.

1,3,4-Oxadiazol: Conocido por sus aplicaciones en química medicinal y ciencia de materiales.

1,2,3-Oxadiazol: Menos común pero aún de interés por sus propiedades químicas únicas.

Unicidad

El 3-formil-4-fenil-1,2,5-oxadiazol 2-óxido destaca por su patrón de sustitución específico, que le confiere propiedades electrónicas y estéricas únicas. Esto lo hace particularmente útil en aplicaciones que requieren reactividad selectiva y estabilidad en diversas condiciones .

Propiedades

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-6-8-9(10-14-11(8)13)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNADPGXJASGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438521 | |

| Record name | 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135733-34-5 | |

| Record name | 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047150.png)

![4-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047156.png)